An In-depth Technical Guide to the Proposed Synthesis and Characterization of 5-Nitro-2-(phenylsulfonyl)pyridine
An In-depth Technical Guide to the Proposed Synthesis and Characterization of 5-Nitro-2-(phenylsulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-2-(phenylsulfonyl)pyridine is a halogen-free sulfone-activated nitro-aromatic compound of interest in medicinal chemistry and drug development due to its potential as a cysteine-reactive electrophile and its utility in bioconjugation and proteomics. This technical guide outlines a proposed synthetic route and provides an estimated characterization profile for this compound, addressing a notable gap in the currently available scientific literature. The methodologies and data presented herein are based on established chemical principles and extrapolated from data on structurally analogous compounds.
Proposed Synthesis
A plausible and efficient synthetic route to 5-Nitro-2-(phenylsulfonyl)pyridine involves a nucleophilic aromatic substitution reaction. The readily available starting material, 2-chloro-5-nitropyridine, can be reacted with sodium benzenesulfinate. The electron-withdrawing nitro group at the 5-position activates the pyridine ring, facilitating the displacement of the chloride at the 2-position by the sulfinate nucleophile.
Synthesis Workflow
Caption: Proposed synthetic pathway for 5-Nitro-2-(phenylsulfonyl)pyridine.
Experimental Protocol
Reaction: Synthesis of 5-Nitro-2-(phenylsulfonyl)pyridine
Reagents and Materials:
-
2-chloro-5-nitropyridine
-
Sodium benzenesulfinate
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloro-5-nitropyridine (1.0 equivalent) and sodium benzenesulfinate (1.2 equivalents).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloro-5-nitropyridine.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-Nitro-2-(phenylsulfonyl)pyridine.
Characterization
As no experimental data for 5-Nitro-2-(phenylsulfonyl)pyridine is readily available, the following characterization data is estimated based on the known data for 2-(phenylsulfonyl)pyridine and the expected electronic effects of the nitro group.
Physical Properties (Estimated)
| Property | Value |
| Molecular Formula | C₁₁H₈N₂O₄S |
| Molecular Weight | 264.26 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 140-145 °C |
Note: The melting point is estimated to be higher than that of 2-(phenylsulfonyl)pyridine (130-135 °C) due to the presence of the polar nitro group, which can lead to stronger intermolecular interactions.[1]
Spectroscopic Data (Estimated)
2.2.1. ¹H NMR Spectroscopy (400 MHz, CDCl₃)
The electron-withdrawing nitro group is expected to deshield the protons on the pyridine ring, causing a downfield shift compared to 2-(phenylsulfonyl)pyridine.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.50 | d | ~2.5 | H-6 |
| ~8.60 | dd | ~8.8, 2.5 | H-4 |
| ~8.15 | d | ~8.8 | H-3 |
| ~8.05 | m | - | Phenyl H |
| ~7.65 | m | - | Phenyl H |
2.2.2. ¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The carbons of the pyridine ring, particularly those ortho and para to the nitro group, are expected to be shifted downfield.
| Chemical Shift (δ, ppm) | Assignment |
| ~160.0 | C-2 |
| ~150.0 | C-6 |
| ~145.0 | C-5 |
| ~138.0 | Phenyl C (ipso) |
| ~135.0 | Phenyl C |
| ~130.0 | Phenyl C |
| ~128.0 | Phenyl C |
| ~125.0 | C-3 |
| ~122.0 | C-4 |
2.2.3. Mass Spectrometry
-
ESI-MS: Expected [M+H]⁺ at m/z 265.02.
-
HRMS: Calculated for C₁₁H₉N₂O₄S [M+H]⁺: 265.0283.
2.2.4. Infrared (IR) Spectroscopy
Characteristic absorption bands are expected for:
-
SO₂ stretch (asymmetric): ~1350 cm⁻¹
-
SO₂ stretch (symmetric): ~1170 cm⁻¹
-
NO₂ stretch (asymmetric): ~1530 cm⁻¹
-
NO₂ stretch (symmetric): ~1350 cm⁻¹ (may overlap with SO₂ stretch)
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
Aromatic C=C and C=N stretch: ~1600-1450 cm⁻¹
Conclusion
This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of 5-Nitro-2-(phenylsulfonyl)pyridine. The proposed synthetic route via nucleophilic aromatic substitution of 2-chloro-5-nitropyridine offers a straightforward and viable method for obtaining this compound. The estimated characterization data, derived from analogous structures, serves as a valuable reference for researchers undertaking the synthesis and identification of this molecule. The availability of this information is intended to facilitate further research into the applications of 5-Nitro-2-(phenylsulfonyl)pyridine in drug discovery and chemical biology.
